3,7-Dimethylocta-1,6-dien-2-OL
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Overview
Description
3,7-Dimethylocta-1,6-dien-2-OL, commonly known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil classified as an acyclic monoterpenoid. Linalool is known for its pleasant scent, which is floral with a touch of spiciness. It is widely used in the manufacturing of soaps, fragrances, food additives, household products, and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process can be catalyzed by acids or zeolites. The reaction typically occurs at elevated temperatures (80-150°C) and may involve additional steps such as dehydration, oxidation, and cyclization .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps to isolate linalool from other components .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide or other oxygenated derivatives.
Reduction: Reduction of linalool can yield dihydrolinalool.
Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic catalysts are often used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Scientific Research Applications
Linalool has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Used in the formulation of fragrances, flavors, and insect repellents
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways. It interacts with the central nervous system, modulating neurotransmitter activity, which contributes to its sedative and anxiolytic effects. Additionally, linalool’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Linalool is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique due to its distinct floral scent and its widespread use in the fragrance industry. Similar compounds include:
Geraniol: Has a rose-like scent and is used in perfumes and flavorings.
Citronellol: Known for its lemon-like scent and used in insect repellents
Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic potential makes it a valuable compound in various fields.
Properties
CAS No. |
307924-75-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,4-5,7H2,1-3H3 |
InChI Key |
CEJRRJPAPMDIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=C)O |
Origin of Product |
United States |
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